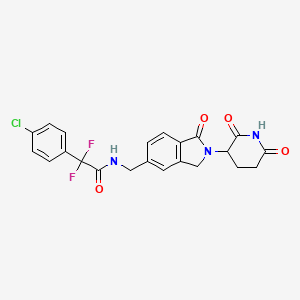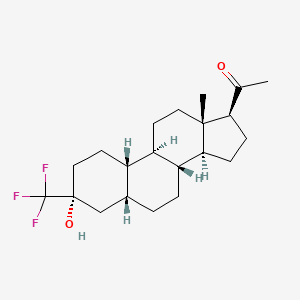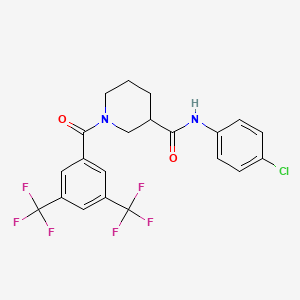
Centrinone-B
Vue d'ensemble
Description
La Centrinone B est un inhibiteur hautement sélectif de la kinase 4 de type Polo (PLK4), une kinase sérine/thréonine qui joue un rôle crucial dans la duplication des centrioles pendant le cycle cellulaire . En inhibant la PLK4, la Centrinone B perturbe efficacement la formation des centrosomes, qui sont essentiels pour une division cellulaire et une stabilité génomique adéquates . Ce composé a suscité un intérêt significatif dans le domaine de la recherche sur le cancer en raison de son potentiel à cibler sélectivement les cellules cancéreuses avec un nombre anormal de centrosomes .
Applications De Recherche Scientifique
Centrinone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Centrinone B is used as a tool compound to study the role of PLK4 in centriole duplication and cell cycle regulation. It helps researchers understand the molecular mechanisms underlying centrosome biology and identify potential targets for drug development.
Biology: In cell biology, Centrinone B is employed to investigate the effects of centrosome depletion on cellular processes such as mitosis, genomic stability, and cell proliferation.
Medicine: Centrinone B shows promise as an anticancer agent due to its ability to selectively target cancer cells with abnormal centrosome numbers.
Industry: In the pharmaceutical industry, Centrinone B serves as a lead compound for developing new PLK4 inhibitors with improved efficacy and safety profiles. It is also used in high-throughput screening assays to identify novel compounds that can modulate PLK4 activity.
Mécanisme D'action
Target of Action
Centrinone-B is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a critical role in centriole duplication . Centrioles are essential components of the centrosome, acting as the main microtubule-organizing centers in animal cells . Aberrant expression of PLK4 is closely associated with cancer development .
Mode of Action
This compound interacts with PLK4 by binding to it with a high affinity, exhibiting a Ki value of 0.59 nM . This interaction inhibits the activity of PLK4, preventing it from initiating centriole assembly . This compound exhibits more than 2000-fold selectivity for PLK4 over Aurora A and Aurora B .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the normal process of centriole duplication, leading to a decrease in centriole and centrosome levels . This disruption can lead to
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse commence généralement par la préparation d'intermédiaires clés, suivie de réactions de couplage, de cyclisation et d'étapes de purification . Les conditions de réaction sont soigneusement contrôlées pour garantir la pureté et le rendement du produit souhaité.
Méthodes de production industrielle : La production industrielle de la Centrinone B implique le passage à l'échelle du processus de synthèse en laboratoire tout en maintenant des mesures strictes de contrôle qualité. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation . Le produit final est soumis à des tests rigoureux pour confirmer sa structure chimique et son activité biologique.
Analyse Des Réactions Chimiques
Types de réactions : La Centrinone B subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Ces réactions sont essentielles pour modifier le composé afin d'améliorer sa sélectivité et sa puissance .
Réactifs et conditions communs : Les réactifs couramment utilisés dans la synthèse et la modification de la Centrinone B comprennent les solvants organiques, les catalyseurs et des nucléophiles ou des électrophiles spécifiques . Les conditions de réaction, telles que la température, la pression et le pH, sont optimisées pour obtenir les transformations chimiques souhaitées.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la Centrinone B sont généralement des dérivés ayant une activité biologique accrue ou des propriétés pharmacocinétiques améliorées . Ces dérivés sont ensuite évalués pour leur efficacité à inhiber la PLK4 et leurs applications thérapeutiques potentielles.
4. Applications de la recherche scientifique
La Centrinone B a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : La Centrinone B est utilisée comme un composé outil pour étudier le rôle de la PLK4 dans la duplication des centrioles et la régulation du cycle cellulaire. Elle aide les chercheurs à comprendre les mécanismes moléculaires sous-jacents à la biologie des centrosomes et à identifier des cibles potentielles pour le développement de médicaments.
Biologie : En biologie cellulaire, la Centrinone B est utilisée pour étudier les effets de la déplétion des centrosomes sur les processus cellulaires tels que la mitose, la stabilité génomique et la prolifération cellulaire.
Médecine : La Centrinone B s'avère prometteuse comme agent anticancéreux en raison de sa capacité à cibler sélectivement les cellules cancéreuses avec un nombre anormal de centrosomes.
Industrie : Dans l'industrie pharmaceutique, la Centrinone B sert de composé de tête pour développer de nouveaux inhibiteurs de la PLK4 avec une efficacité et des profils de sécurité améliorés. Elle est également utilisée dans des tests de criblage à haut débit pour identifier de nouveaux composés qui peuvent moduler l'activité de la PLK4.
5. Mécanisme d'action
La Centrinone B exerce ses effets en inhibant sélectivement la PLK4, un régulateur clé de la duplication des centrioles . En se liant au site actif de la PLK4, la Centrinone B empêche la kinase de phosphoryler ses substrats, bloquant ainsi l'initiation de l'assemblage des centrioles . Cette inhibition conduit à la déplétion des centrosomes, ce qui perturbe à son tour la formation du fuseau mitotique et induit l'arrêt du cycle cellulaire de manière dépendante du p53 . La sélectivité du composé pour la PLK4 par rapport aux autres kinases, telles que l'Aurora A et l'Aurora B, est obtenue grâce à des interactions spécifiques avec le site actif de la kinase .
Comparaison Avec Des Composés Similaires
La Centrinone B est unique parmi les inhibiteurs de la PLK4 en raison de sa haute sélectivité et de sa puissance. Les composés similaires comprennent :
CFI-400945 : Un autre inhibiteur de la PLK4 qui a montré son efficacité dans des modèles précliniques de cancer. La Centrinone B présente une plus grande sélectivité pour la PLK4 par rapport aux autres kinases.
VX-680 : Un inhibiteur pan-kinase Aurora qui inhibe également la PLK4. Contrairement à la Centrinone B, le VX-680 affecte plusieurs kinases, ce qui conduit à des effets biologiques plus larges mais moins spécifiques.
BI 2536 : Un inhibiteur de la PLK1 avec une certaine activité contre la PLK4. La sélectivité de la Centrinone B pour la PLK4 en fait un outil plus approprié pour étudier la biologie des centrioles.
Propriétés
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTUYHCRQOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N7O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100833 | |
| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798871-31-4 | |
| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




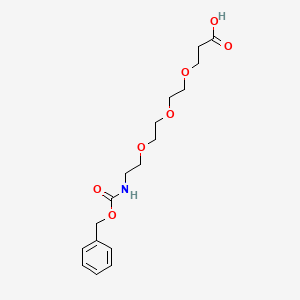
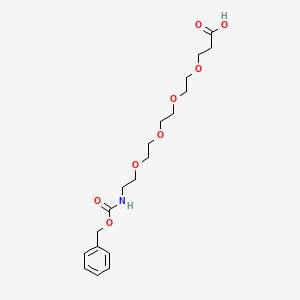
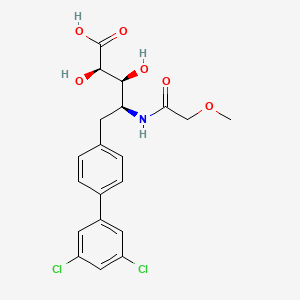

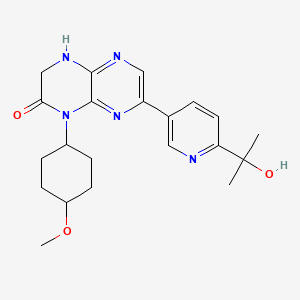
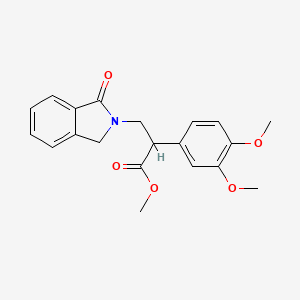
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
